molecular formula C14H12N6O B6009481 7-[2-(1H-imidazol-5-yl)ethyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

7-[2-(1H-imidazol-5-yl)ethyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

Cat. No.: B6009481
M. Wt: 280.28 g/mol
InChI Key: HTSIFUCZEJNYQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-[2-(1H-imidazol-5-yl)ethyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a complex heterocyclic compound that features multiple fused rings, including imidazole, pyrazole, and pyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-(1H-imidazol-5-yl)ethyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one typically involves multi-step reactions starting from readily available precursors. One common approach involves the initial formation of the pyrazole ring, followed by the construction of the pyrido[3,4-e]pyrimidine core. The imidazole moiety is then introduced through a series of substitution reactions. The reaction conditions often require the use of strong bases, high temperatures, and inert atmospheres to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the laboratory-scale synthesis to accommodate larger volumes and improve efficiency. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions

7-[2-(1H-imidazol-5-yl)ethyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully or partially reduced analogs .

Scientific Research Applications

7-[2-(1H-imidazol-5-yl)ethyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-[2-(1H-imidazol-5-yl)ethyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to a cascade of biochemical events. For instance, it may inhibit kinases involved in cell signaling pathways, thereby exerting anti-cancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-[2-(1H-imidazol-5-yl)ethyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is unique due to its multi-fused ring structure, which imparts distinct chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a valuable compound in drug discovery and development .

Properties

IUPAC Name

11-[2-(1H-imidazol-5-yl)ethyl]-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N6O/c21-14-11-8-16-13-1-4-18-20(13)12(11)3-6-19(14)5-2-10-7-15-9-17-10/h1,3-4,6-9H,2,5H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTSIFUCZEJNYQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C2=C1N3C(=CC=N3)N=C2)CCC4=CN=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.